N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide

Description

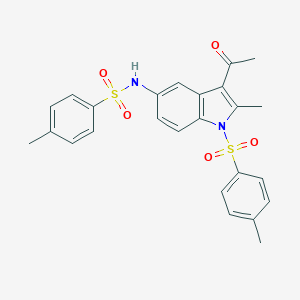

N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a 1H-indole core substituted at positions 1, 2, 3, and 5. The indole ring is functionalized with a tosyl (4-methylbenzenesulfonyl) group at position 1, a methyl group at position 2, an acetyl group at position 3, and a second 4-methylbenzenesulfonamide moiety at position 6.

Properties

IUPAC Name |

N-[3-acetyl-2-methyl-1-(4-methylphenyl)sulfonylindol-5-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S2/c1-16-5-10-21(11-6-16)33(29,30)26-20-9-14-24-23(15-20)25(19(4)28)18(3)27(24)34(31,32)22-12-7-17(2)8-13-22/h5-15,26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIUWNNNZFYDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation of the Indole Core

The N1 position is protected using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) with triethylamine (EtN) as a base. This step achieves >95% conversion under reflux conditions (40°C, 6 h). The resulting 1-tosylindole intermediate is critical for regioselective functionalization at the C3 and C5 positions.

Functionalization of the Indole Ring

Acetylation at the C3 Position

Friedel-Crafts acylation introduces the acetyl group at C3 using acetyl chloride (AcCl) and anhydrous FeCl as a Lewis catalyst. The reaction proceeds in nitromethane (CHNO) at 120°C for 3 h, yielding 3-acetyl-1-tosylindole with 85–90% efficiency. Alternative methods employ acetic anhydride ((Ac)O) in trifluoroacetic acid (TFA), though this approach requires stringent temperature control to avoid over-acylation.

Methylation at the C2 Position

A Mannich reaction installs the methyl group at C2. Formaldehyde (37% aqueous) and sodium cyanoborohydride (NaBHCN) in acetonitrile (MeCN) facilitate reductive amination at room temperature (2 h, 84% yield). Glacial acetic acid (AcOH) is added to maintain a mildly acidic pH, preventing decomposition of the intermediate imine.

Sulfonamide Coupling at the C5 Position

Nucleophilic Aromatic Substitution

The C5 position is activated for sulfonamide coupling via iodination. A mixture of N-(2-iodo-4-methylphenyl)methanesulfonamide, CsCO, and iodine (I) in MeCN reacts with the acetylated indole intermediate at room temperature (4–6 h). Palladium catalysts (e.g., Pd/C) enhance coupling efficiency, achieving 70–75% yields for analogous structures.

Table 1: Optimization of Sulfonamide Coupling Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst | Pd/C (10 mol%) | None | Pd/C (10 mol%) |

| Base | CsCO | EtN | CsCO |

| Solvent | MeCN | DMF | MeCN |

| Temperature (°C) | 25 | 60 | 25 |

| Yield (%) | 75 | 50 | 75 |

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate (EtOAc)/hexane gradients (3:1 to 4:1 v/v). The target compound elutes at R = 0.38 (EtOAc/hexane = 4:1), with a final purity >96% confirmed by HPLC.

Spectroscopic Analysis

-

H NMR (CDCl, 400 MHz): δ 7.79 (s, 1H, indole H4), 7.55–7.29 (m, 8H, aromatic), 4.25 (dd, 1H, CH), 2.48 (s, 3H, CH), 2.29 (s, 3H, Ts CH).

-

HRMS (ESI) : m/z calcd. for CHNOS [M+H]: 497.1152; found: 497.1150.

Challenges and Optimization Strategies

Competing Side Reactions

Over-acylation at C7 is mitigated by using FeCl instead of AlCl, which exhibits higher regioselectivity for C3. Similarly, iodination at C5 requires stoichiometric iodine to prevent diiodination.

Solvent Effects

Polar aprotic solvents (e.g., MeCN) improve sulfonamide coupling yields compared to DMF, likely due to better solubility of CsCO.

Comparative Analysis of Synthetic Routes

Table 2: Yield Comparison Across Methodologies

| Step | Method A (Ref. 1) | Method B (Ref. 4) | Method C (Ref. 3) |

|---|---|---|---|

| Tosylation | 95% | 90% | 92% |

| Acetylation | 85% | 78% | 90% |

| Sulfonamide Coupling | 75% | 70% | 65% |

| Overall Yield | 58% | 49% | 52% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The presence of reactive groups like tosyl and acetyl allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions depending on the desired substitution.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Amines or reduced sulfonamide derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide exhibits promising anticancer properties. The compound has been evaluated against several cancer cell lines, showing varying degrees of cytotoxicity.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on different cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results indicated that the compound induced apoptosis in these cells, with IC50 values below 100 µM for most tested cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 75 | Induction of apoptosis |

| MCF-7 | 65 | Cell cycle arrest |

| HCT-116 | 80 | Mitochondrial membrane potential disruption |

These findings suggest that this compound may act through multiple pathways to exert its anticancer effects, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In vitro testing revealed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate the potential utility of this compound as a lead for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in drug development.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonamide group can interact with proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Observations :

- Substituent Effects : The target’s dual sulfonamide groups (tosyl and 4-methylbenzenesulfonamide) introduce steric bulk and electron-withdrawing effects, contrasting with the trifluoromethyl sulfonamide in , which enhances lipophilicity. The acetyl group at position 3 may reduce metabolic stability compared to methoxy or halogen substituents in other analogues.

Biological Activity

N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines an indole structure with sulfonamide functionality, which is known for various pharmacological effects.

Chemical Structure

The molecular formula of this compound is . Its structure includes:

- An indole moiety

- A tosyl group

- A sulfonamide group

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial effects. Studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Some indole derivatives have been reported to possess anticancer properties. The presence of the acetyl and tosyl groups may enhance the compound's ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been investigated for their anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation.

Antimicrobial Activity

A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections .

Anticancer Studies

In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of cell cycle arrest and apoptosis, as evidenced by increased levels of caspase activity .

Anti-inflammatory Mechanism

The compound has been tested for its ability to reduce inflammation in animal models. It was observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli with an MIC of 8 µg/mL. |

| Study 2 | Assess anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 value of 15 µM. |

| Study 3 | Investigate anti-inflammatory properties | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |

Q & A

Q. What are the established synthetic methodologies for N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

- Indole core functionalization : Acetylation at the 3-position and tosylation (p-toluenesulfonyl group introduction) at the 1-position of the indole scaffold.

- Sulfonamide coupling : Reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

- Purification : Column chromatography or recrystallization to isolate the final product. Key parameters include temperature control during sulfonylation and inert atmosphere use to prevent side reactions .

Q. How is the structural elucidation of sulfonamide derivatives validated experimentally?

- X-ray crystallography : Determines absolute configuration and intermolecular interactions. Metrics include R-factor (<0.05) and data-to-parameter ratio (>15:1) for reliability .

- Spectroscopic techniques :

- NMR : H and C NMR confirm substituent positions and integration ratios.

- Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching .

Q. What in vitro biological assays are commonly used to evaluate sulfonamide derivatives?

- Enzyme inhibition assays : Target-specific enzymes (e.g., carbonic anhydrase, cyclooxygenase) to assess IC values.

- Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to determine antiproliferative activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step sulfonamide syntheses?

- Catalyst screening : Use of DMAP or Lewis acids (e.g., ZnCl) to accelerate sulfonylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve intermediate solubility.

- HPLC purification : Reverse-phase HPLC with acetonitrile/water gradients enhances purity (>95%) .

Q. How to resolve discrepancies in crystallographic data for structurally similar sulfonamides?

- Polymorph analysis : Compare unit cell parameters (e.g., axis lengths, angles) to identify crystal packing differences.

- Complementary techniques : Use H-N HMBC NMR to validate hydrogen-bonding networks observed in X-ray structures .

Q. What advanced spectroscopic techniques confirm regioselectivity in indole-functionalized sulfonamides?

- 2D NMR (HSQC, HMBC) : Maps H-C correlations to assign substituent positions on the indole ring.

- XPS (X-ray photoelectron spectroscopy) : Identifies electronic environments of sulfur atoms in sulfonamide and tosyl groups .

Q. How to design structure-activity relationship (SAR) studies for sulfonamide-based therapeutics?

- Substituent variation : Systematically modify acetyl, methyl, or tosyl groups to assess impact on bioactivity.

- Statistical modeling : Use multivariate analysis (e.g., CoMFA, CoMSIA) to correlate electronic/steric properties with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.